N-isopropylpiperidine-4-carboxamide
CAS No.: 102125-62-2
Cat. No.: VC0217144
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102125-62-2 |
|---|---|
| Molecular Formula | C9H18N2O |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | N-propan-2-ylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C9H18N2O/c1-7(2)11-9(12)8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
| SMILES | CC(C)NC(=O)C1CCNCC1 |
| Canonical SMILES | CC(C)NC(=O)C1CCNCC1 |
Introduction
Chemical Identity and Properties
N-isopropylpiperidine-4-carboxamide is characterized by a piperidine ring with a carboxamide substituent at the 4-position and an isopropyl group attached to the nitrogen of the amide function. The compound exists in two primary forms: the free base and the hydrochloride salt.
Structural Information
The basic structure features a six-membered piperidine ring with a carboxamide group at the 4-position. The carboxamide nitrogen is substituted with an isopropyl group, creating the characteristic N-isopropyl moiety. This structural arrangement contributes to the compound's specific biological activities and chemical reactivity .
Physical and Chemical Properties
Table 1: Physical and Chemical Properties
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| CAS Number | 102125-62-2 | 1019851-92-3 |
| Molecular Formula | C₉H₁₈N₂O | C₉H₁₉ClN₂O |
| Molecular Weight | 170.25 g/mol | 206.71 g/mol |
| Physical Appearance | White to off-white solid | White crystalline powder |
| Solubility | Soluble in organic solvents | Increased water solubility |
| IUPAC Name | N-propan-2-ylpiperidine-4-carboxamide | N-propan-2-ylpiperidine-4-carboxamide hydrochloride |
| InChI | InChI=1S/C9H18N2O/c1-7(2)11-9(12)8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) | InChI=1S/C9H18N2O.ClH/c1-7(2)11-9(12)8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H |
| SMILES | CC(C)NC(=O)C1CCNCC1 | CC(C)NC(=O)C1CCNCC1.Cl |
The hydrochloride salt form demonstrates enhanced water solubility compared to the free base, making it potentially more suitable for certain pharmaceutical applications where aqueous solubility is desired .
Synthesis Methods
Several established methods exist for synthesizing N-isopropylpiperidine-4-carboxamide, with variations depending on the starting materials and desired purity.
Standard Synthetic Routes
The synthesis of N-isopropylpiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with isopropylamine and carboxylic acid derivatives under controlled conditions. One common method includes the acylation of piperidine-4-carboxylic acid with isopropylamine in the presence of a suitable catalyst.
For the hydrochloride salt, an additional step involving treatment with hydrochloric acid is performed after the initial synthesis of the free base. This protonation of the piperidine nitrogen results in salt formation, altering the physiochemical properties of the compound.
Industrial Production Methods
In industrial settings, the production of N-isopropylpiperidine-4-carboxamide may involve large-scale batch or continuous processes designed to maximize yield and purity while minimizing costs and environmental impact. Advanced catalytic systems and optimized reaction conditions ensure efficient production of the compound.
Biological Activities and Mechanisms of Action
Research has identified several potential biological activities associated with N-isopropylpiperidine-4-carboxamide and its derivatives, making it an interesting compound for pharmaceutical development.
Antiviral Activity
Derivatives of piperidine-4-carboxamide have demonstrated antiviral properties against several viruses. In particular, a study on piperidine-4-carboxamide compound (NCGC2955) showed activity against human coronaviruses including NL63, OC43, and SARS-CoV-2 variants .
Table 2: Antiviral Activity of Related Piperidine-4-carboxamide Compound (NCGC2955)
| Virus | Cell Line | EC₅₀ (μM) | Cellular Toxicity (μM) |
|---|---|---|---|
| NL63 | Vero | 2.5 ± 0.15 | >300 |
| NL63 | MK2 | 1.5 ± 0.2 | >300 |
| OC43 | Human foreskin fibroblasts | 1.5 ± 0.01 | Not specified |
These findings indicate the potential of piperidine-4-carboxamide derivatives as broad-spectrum antiviral agents, particularly against coronaviruses .
CCR5 Receptor Modulation
N-isopropylpiperidine-4-carboxamide derivatives have been investigated for their ability to modulate chemokine CCR5 receptors. This activity has implications for treating HIV infections, inflammatory diseases, autoimmune diseases, and pain. The compounds act as antagonists of CCR5 receptors, potentially blocking viral entry in the case of HIV and modulating inflammatory responses .
Research Applications
The compound has found applications in various research contexts due to its structural features and potential biological activities.
Medicinal Chemistry
In medicinal chemistry, N-isopropylpiperidine-4-carboxamide serves as an important intermediate in the synthesis of more complex therapeutic molecules. Its structure provides a valuable scaffold for developing compounds with diverse pharmacological activities .
Structure-Activity Relationship Studies
Researchers have utilized N-isopropylpiperidine-4-carboxamide in structure-activity relationship (SAR) studies to understand how structural modifications affect biological activity. By systematically altering different portions of the molecule, scientists can optimize compounds for enhanced potency, selectivity, or pharmacokinetic properties .
Antiviral Research
As mentioned earlier, the compound and its derivatives have been the subject of antiviral research, particularly in the context of coronavirus infections. This application has gained increased attention following the COVID-19 pandemic, highlighting the importance of developing novel antiviral agents .
Pharmaceutical Development
The pharmaceutical potential of N-isopropylpiperidine-4-carboxamide and its derivatives has been explored in several therapeutic areas.
HIV Treatment
Derivatives of N-isopropylpiperidine-4-carboxamide have been investigated as CCR5 antagonists for the treatment of HIV infections. CCR5 is a co-receptor used by HIV for entry into host cells, and blocking this receptor can prevent viral infection. Several compounds related to N-isopropylpiperidine-4-carboxamide have shown promise in this application, with some demonstrating potent activity in cell-based assays .
Anti-inflammatory Applications
The CCR5 modulating properties of N-isopropylpiperidine-4-carboxamide derivatives also suggest potential applications in treating inflammatory and autoimmune conditions. By affecting chemokine signaling, these compounds may help regulate the inflammatory response, providing therapeutic benefits in conditions characterized by excessive inflammation .
Pain Management
Some research indicates that N-isopropylpiperidine-4-carboxamide derivatives may have applications in pain management, though the precise mechanisms need further elucidation .
| Supplier | Product Number | Specification | Price Range (USD) |
|---|---|---|---|
| AK Scientific | 0028DH | 100mg | $172 |
| AK Scientific | 0028DH | 500mg | $289 |
| AK Scientific | 0028DH | 2.5g | $664 |
| A1 Biochem Labs | 6565428 | 5g, 95% | $450 |
| SynQuest Labs | 4H48-1-06S | 95% purity | Contact for price |
Pricing information indicates that the compound is relatively expensive, reflecting its specialized nature and limited scale of production .
Comparative Analysis with Related Compounds
Understanding how N-isopropylpiperidine-4-carboxamide compares to structurally related compounds provides valuable insights into its unique properties and applications.
Structural Analogs
Several structural analogs of N-isopropylpiperidine-4-carboxamide have been synthesized and studied, including variations in the:
-
Amide substituent (different alkyl groups replacing the isopropyl)
-
Piperidine ring substitution patterns
-
Functional group at the 4-position of the piperidine ring
These modifications can significantly alter the biological activity, pharmacokinetics, and selectivity of the compounds .
1-Isopropylpiperidine-4-carboxamide
1-Isopropylpiperidine-4-carboxamide differs from N-isopropylpiperidine-4-carboxamide in the position of the isopropyl group, which is attached to the piperidine nitrogen rather than the carboxamide nitrogen. This structural difference results in distinct biological properties and applications.
Future Research Directions
The study of N-isopropylpiperidine-4-carboxamide continues to evolve, with several promising directions for future research.
Expanded Antiviral Applications
Given the demonstrated activity of related compounds against coronaviruses, further investigation into the antiviral properties of N-isopropylpiperidine-4-carboxamide derivatives against a broader range of viruses is warranted .
Optimization for Pharmaceutical Use
Structure-activity relationship studies could lead to optimized derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Such optimizations could potentially result in viable drug candidates for clinical development .
Novel Synthetic Methodologies
Development of more efficient and environmentally friendly synthetic routes would benefit both research applications and potential commercial production, reducing costs and environmental impact.
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